Cas no 1075756-91-0 ((Z)-1-(3,5-Difluoropyridin-2-yl)ethanone oxime)

(Z)-1-(3,5-Difluoropyridin-2-yl)ethanone oxime is a fluorinated pyridine derivative with applications in pharmaceutical and agrochemical research. Its key structural features include a difluoropyridine core and an oxime functional group, which enhance its reactivity and potential as an intermediate in synthetic chemistry. The (Z)-configuration of the oxime moiety provides stereochemical specificity, making it valuable for targeted synthesis. The presence of fluorine atoms improves metabolic stability and bioavailability, which is advantageous in drug discovery. This compound is typically used in the development of biologically active molecules, particularly in the design of enzyme inhibitors or receptor modulators. High purity and well-defined stereochemistry ensure reproducibility in research applications.
(Z)-1-(3,5-Difluoropyridin-2-yl)ethanone oxime structure
1075756-91-0 structure
Product Name:(Z)-1-(3,5-Difluoropyridin-2-yl)ethanone oxime
CAS No:1075756-91-0
MF:C7H6F2N2O
MW:172.132148265839
MDL:MFCD22575131
CID:2117700
Update Time:2025-11-06

(Z)-1-(3,5-Difluoropyridin-2-yl)ethanone oxime Chemical and Physical Properties

Names and Identifiers

    • 1-(3,5-difluoro-2-pyridinyl)Ethanone oxime
    • (Z)-1-(3,5-Difluoropyridin-2-yl)ethanone oxime
    • 1-(3,5-Difluoropyridin-2-yl)ethanone oxime
    • CKEYUDVESARXNG-WCIBSUBMSA-N
    • FCH1415525
    • FCH3738659
    • FCH4142173
    • CID 135743671
    • Ethanone, 1-(3,5-difluoro-2-pyridinyl)-, oxime
    • MDL: MFCD22575131
    • Inchi: 1S/C7H6F2N2O/c1-4(11-12)7-6(9)2-5(8)3-10-7/h2-3,12H,1H3/b11-4+
    • InChI Key: CKEYUDVESARXNG-NYYWCZLTSA-N
    • SMILES: FC1=CC(=CN=C1/C(/C)=N/O)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 186
  • Topological Polar Surface Area: 45.5

Experimental Properties

  • Density: 1.34±0.1 g/cm3(Predicted)
  • Boiling Point: 233.5±40.0 °C(Predicted)
  • pka: 10.20±0.50(Predicted)

(Z)-1-(3,5-Difluoropyridin-2-yl)ethanone oxime Pricemore >>

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Additional information on (Z)-1-(3,5-Difluoropyridin-2-yl)ethanone oxime

Chemical Profile of (Z)-1-(3,5-Difluoropyridin-2-yl)ethanone oxime and CAS No. 1075756-91-0

The compound with the CAS number 1075756-91-0 is identified as (Z)-1-(3,5-Difluoropyridin-2-yl)ethanone oxime, a molecule of significant interest in the field of chemical biology and pharmaceutical research. This compound belongs to the class of oxime derivatives, which are known for their versatile applications in medicinal chemistry due to their ability to form stable complexes with metal ions and their potential biological activity.

In recent years, there has been a growing interest in fluorinated pyridine derivatives due to their enhanced metabolic stability and improved binding affinity to biological targets. The presence of two fluorine atoms at the 3rd and 5th positions in the pyridine ring of (Z)-1-(3,5-Difluoropyridin-2-yl)ethanone oxime contributes to its unique chemical properties, making it a valuable scaffold for drug discovery.

One of the most compelling aspects of this compound is its potential application in the development of novel therapeutic agents. Oxime derivatives have been extensively studied for their role in chelation therapy, where they can form stable complexes with metal ions such as iron and copper. These complexes have shown promise in treating various diseases, including iron overload disorders and certain types of cancer. The fluorinated pyridine moiety in (Z)-1-(3,5-Difluoropyridin-2-yl)ethanone oxime may further enhance its chelating properties, making it an attractive candidate for further investigation.

Recent research has also highlighted the role of fluorinated pyridines in modulating enzyme activity. For instance, studies have demonstrated that fluorinated pyridine derivatives can act as potent inhibitors of various enzymes involved in metabolic pathways. The oxime group in (Z)-1-(3,5-Difluoropyridin-2-yl)ethanone oxime may provide additional interactions with these enzymes, leading to the development of more effective inhibitors.

The synthesis of (Z)-1-(3,5-Difluoropyridin-2-yl)ethanone oxime involves a multi-step process that requires careful optimization to ensure high yield and purity. The key step in the synthesis is the formation of the oxime group from ethanone and hydroxylamine derivative under controlled conditions. The presence of fluorine atoms at the 3rd and 5th positions of the pyridine ring necessitates the use of specialized reagents and catalysts to achieve high regioselectivity.

In terms of pharmacological activity, preliminary studies on (Z)-1-(3,5-Difluoropyridin-2-yl)ethanone oxime have shown promising results in several in vitro assays. The compound has demonstrated inhibitory activity against various enzymes and receptors, suggesting its potential as a lead compound for drug development. Further studies are needed to elucidate its mechanism of action and to evaluate its efficacy in vivo.

The structural features of (Z)-1-(3,5-Difluoropyridin-2-yl)ethanone oxime make it an interesting candidate for structure-based drug design. Computational modeling techniques can be employed to understand how this compound interacts with biological targets at the molecular level. This information can be used to design analogs with improved potency and selectivity.

One area where this compound shows particular promise is in the treatment of neurological disorders. Fluorinated pyridine derivatives have been shown to cross the blood-brain barrier effectively, making them suitable candidates for central nervous system (CNS) drug development. The oxime group may also contribute to its ability to interact with specific neurotransmitter receptors, potentially leading to new treatments for conditions such as Alzheimer's disease and Parkinson's disease.

The industrial significance of (Z)-1-(3,5-Difluoropyridin-2-yl)ethanone oxime cannot be overstated. Its unique chemical properties make it a valuable building block for synthesizing more complex molecules with diverse biological activities. As research continues to uncover new applications for this compound, its importance in pharmaceutical development is likely to grow.

In conclusion, (Z)-1-(3,5-Difluoropyridin-2-yl)ethanone oxime (CAS No. 1075756-91-0) is a fascinating molecule with a wide range of potential applications in chemical biology and pharmaceutical research. Its structural features and pharmacological activity make it an attractive candidate for further study and development into novel therapeutic agents.

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